N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
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Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline moiety commonly exists in various natural compounds and is known to exhibit a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . For instance, a novel series of biologically active hydrazide compounds were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . This structure allows it to participate in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It can also form complexes with various metals, as seen in the formation of [Ln (NO 3) 3] complexes with a Schiff base .Physical and Chemical Properties Analysis
Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Its molecular formula is C9H7N, and the molecular weight is 129.16 .Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase , which are essential enzymes for bacterial DNA replication.
Mode of Action
It’s known that quinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biological pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally favorable, with good absorption and distribution .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Future Directions
The quinoline scaffold has garnered a lot of attention in the scientific community due to its wide range of biological and pharmacological activities . Future research could focus on developing novel quinoline derivatives with potent biological activity, as well as studying their mechanisms of action and potential applications in medicine.
Properties
IUPAC Name |
3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)17-9-6-7-15(3)11-17)13-18-12-16-8-4-5-10-19(16)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSIWJPTWSZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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